4-(2-Methylpyrimidin-4-yl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-10-3-2-8(12-7)13-5-4-11-9(14)6-13/h2-3H,4-6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMFFIJGNHRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Methylpyrimidin 4 Yl Piperazin 2 One and Its Structural Analogs
Retrosynthetic Analysis of the 4-(2-Methylpyrimidin-4-yl)piperazin-2-one Scaffold
A retrosynthetic analysis of this compound identifies the primary disconnection point at the C-N bond linking the pyrimidine (B1678525) and piperazinone rings. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) or a related cross-coupling reaction. This initial disconnection yields two key building blocks: the piperazin-2-one (B30754) core acting as a nucleophile and an activated 2-methylpyrimidine (B1581581) derivative, such as 4-chloro-2-methylpyrimidine, serving as the electrophile.
Further deconstruction of the piperazin-2-one ring suggests its formation from linear precursors. A common strategy involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with a two-carbon unit, such as an α-haloacetyl halide or a glyoxylate (B1226380) derivative.
The 2-methylpyrimidine moiety can be traced back to a classical pyrimidine synthesis. The most direct approach involves the condensation of acetamidine (B91507) with a 1,3-dicarbonyl compound or its synthetic equivalent, like a malonic ester, to form the pyrimidine ring. advancechemjournal.com This systematic breakdown into simpler, often commercially available starting materials provides a logical roadmap for the forward synthesis.
Table 1: Key Retrosynthetic Disconnections and Precursors
| Target Moiety | Disconnection Strategy | Key Precursors/Synthons |
|---|---|---|
| This compound | C(pyrimidine)–N(piperazinone) bond formation | Piperazin-2-one, 4-Chloro-2-methylpyrimidine |
| Piperazin-2-one | Intramolecular Cyclization | N-(2-aminoethyl)glycine derivatives |
| Piperazin-2-one | Intermolecular Cyclization | Ethylenediamine, Chloroacetyl chloride |
Targeted Synthesis of the Piperazin-2-one Ring System
The synthesis of the piperazin-2-one core is a critical step, with numerous methodologies developed to afford control over substitution and stereochemistry. researchgate.net
Cyclization Reactions for Piperazin-2-one Formation
The formation of the piperazin-2-one ring is most commonly achieved through cyclization reactions. These methods can be broadly categorized based on the bond-forming strategy. One prevalent approach involves the reaction of an ethylenediamine derivative with a reagent providing a two-carbon carbonyl-containing fragment. For instance, the reaction of an N-monosubstituted ethylenediamine with chloroacetyl chloride can directly yield the corresponding N-substituted piperazin-2-one.
More advanced strategies include cascade or domino reactions that form multiple bonds in a single pot. A one-pot approach has been developed involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to furnish 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org Another method features a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine. researchgate.net Mn(OAc)₃-mediated radical cyclizations have also been employed to create substituted piperazine-containing structures. nih.gov
Table 2: Selected Cyclization Methods for Piperazin-2-one Synthesis
| Method | Key Reagents | Description |
|---|---|---|
| Acylation/Cyclization | Ethylenediamine, Chloroacetyl chloride | A two-step process involving initial acylation of one amine followed by intramolecular nucleophilic substitution by the second amine. |
| Domino Ring-Opening Cyclization (DROC) | Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Ethylenediamines | A one-pot sequence involving Knoevenagel reaction, asymmetric epoxidation, and domino cyclization to yield chiral piperazin-2-ones. acs.org |
Functionalization Strategies on the Piperazin-2-one Nitrogen
Regioselective functionalization of the piperazin-2-one nitrogen atoms is essential for introducing the pyrimidine moiety at the desired N4 position. When starting with piperazin-2-one itself, direct alkylation or arylation can lead to a mixture of N1 and N4 substituted products, as well as disubstitution.
To achieve selectivity, a common strategy is to use a protecting group. The N1 position can be protected, for example, with a tert-butyloxycarbonyl (Boc) group. This allows the subsequent coupling reaction to occur exclusively at the unprotected N4 nitrogen. Palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize N4-Boc-protected α,α-disubstituted piperazin-2-ones, demonstrating the utility of this protecting group strategy. researchgate.net Following the coupling step, the Boc group can be removed under acidic conditions if the parent N1-H is desired. This approach offers a reliable route to specifically N4-functionalized piperazin-2-ones.
Construction of the 2-Methylpyrimidine Moiety and its Integration
The synthesis of the 2-methylpyrimidine fragment and its subsequent attachment to the piperazinone ring completes the construction of the target molecule.
General Pyrimidine Synthetic Routes Applicable to the 2-Methyl Subunit
The Pinner synthesis is a cornerstone of pyrimidine chemistry and is well-suited for constructing the 2-methylpyrimidine ring. This method involves the condensation of an amidine with a β-dicarbonyl compound. For the 2-methyl derivative, acetamidine is the required amidine. nih.gov
A typical synthesis involves the reaction of acetamidine hydrochloride with a malonic ester, such as diethyl malonate, in the presence of a strong base like sodium ethoxide or sodium methylate. google.comtsijournals.com This reaction proceeds via a condensation-cyclization sequence to yield 2-methylpyrimidine-4,6-dione (also known as 4,6-dihydroxy-2-methylpyrimidine). google.comtsijournals.com This dihydroxy intermediate is a key precursor that can be subsequently modified for coupling reactions. For example, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl groups into chloro groups, yielding 4,6-dichloro-2-methylpyrimidine, a highly reactive electrophile for the subsequent coupling step. chemicalbook.com
Coupling Strategies for Piperazin-2-one and Pyrimidine Annulation
The final key step in the synthesis is the coupling of the piperazin-2-one and 2-methylpyrimidine moieties. The most common and efficient method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. nih.gov
In this reaction, the N4 nitrogen of the piperazin-2-one ring acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the carbon bearing a suitable leaving group, typically a halogen like chlorine. The reaction of piperazin-2-one with 4-chloro-2-methylpyrimidine, often carried out in the presence of a base (such as K₂CO₃ or triethylamine) and a suitable solvent (like water, DMSO, or an alcohol), leads to the formation of the desired C-N bond. researchgate.netchemicalbook.comgoogle.com The reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens, which activates the 4-position towards nucleophilic attack. While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are also powerful tools for forming aryl C-N bonds, the high reactivity of chloropyrimidines often makes the transition-metal-free SNAr reaction the more straightforward and cost-effective choice. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Piperazin-2-one |
| 2-Methylpyrimidine |
| 4-Chloro-2-methylpyrimidine |
| N-substituted ethylenediamine |
| α-haloacetyl halide |
| Glyoxylate derivative |
| Acetamidine |
| Malonic ester |
| 2-chloro-N-(2-oxoalkyl)acetamide |
| (Phenylsulfonyl)acetonitrile |
| 1,2-Ethylenediamines |
| Chloroacetyl chloride |
| tert-butyloxycarbonyl (Boc) |
| Acetamidine hydrochloride |
| Diethyl malonate |
| Sodium ethoxide |
| Sodium methylate |
| 2-Methylpyrimidine-4,6-dione |
| 4,6-Dihydroxy-2-methylpyrimidine |
| Phosphorus oxychloride (POCl₃) |
| 4,6-Dichloro-2-methylpyrimidine |
| K₂CO₃ |
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is focused on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com Sustainable approaches in the synthesis of the piperazin-2-one core and its derivatives often involve catalytic reactions, the use of safer solvents, and one-pot procedures that enhance atom economy.
Recent advancements have highlighted the use of photoredox catalysis as a green approach for the C-H functionalization of piperazines. mdpi.com This method can offer a sustainable and cost-effective pathway for creating derivatives, sometimes using purely organic photoredox catalysts which further improves the sustainability of the reaction. mdpi.com Such techniques can reduce the reliance on toxic reagents and may be transitioned from batch to continuous flow conditions, another advantage in sustainable manufacturing. mdpi.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Piperazinone Scaffolds
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Catalysis | Often relies on stoichiometric, heavy-metal reagents. | Utilizes recyclable catalysts, organocatalysts, or photoredox catalysis. mdpi.com |
| Solvents | Commonly uses chlorinated hydrocarbons (e.g., DCM) or polar aprotic solvents (e.g., DMF). | Employs safer, bio-based solvents, water, or solvent-free conditions. mdpi.com |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot or telescoped reactions to reduce waste and energy. acs.org |
| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents. | Higher atom economy through catalytic cycles and efficient bond formation. mdpi.com |
| Energy | Often requires high temperatures and prolonged reaction times. | May use alternative energy sources like microwave irradiation or occur at ambient temperatures. mdpi.com |
High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries
High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of structurally diverse compounds. youtube.com These strategies are instrumental in drug discovery for identifying lead compounds by systematically modifying a core scaffold, such as this compound.
Combinatorial chemistry involves the systematic and repetitive covalent linkage of various "building blocks" to create a large array of molecules. youtube.com For the piperazin-2-one scaffold, diversity can be introduced at multiple positions. The piperazin-2-one core itself is a valuable scaffold for combinatorial approaches as it possesses several functional groups that can be conveniently substituted. 5z.com
Solid-phase synthesis is a common technique in combinatorial chemistry where molecules are built on a solid support or resin. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. The "mix and split" method, for example, enables the exponential growth of a compound library from a small number of starting materials. imperial.ac.uk Libraries of piperazine-2-carboxamide (B1304950) derivatives numbering in the thousands have been produced using solid-phase routes and directed sorting techniques. 5z.com
Multicomponent reactions (MCRs) are also well-suited for high-throughput synthesis, as they allow for the rapid assembly of complex molecules from three or more simple starting materials in a single step. rug.nl This efficiency makes MCRs ideal for generating large and diverse libraries of compounds for screening. rug.nl The development of MCRs to produce piperazinone-like structures would be a significant advancement for creating derivative libraries.
Table 2: Illustrative Combinatorial Library for this compound Analogs
This table conceptualizes a combinatorial library based on a generic piperazin-2-one scaffold, where R1, R2, and R3 represent points of diversification.
| Scaffold | R1 Substituent (e.g., at N-1) | R2 Substituent (e.g., at C-3) | R3 Substituent (e.g., on Pyrimidine Ring) |
| Piperazin-2-one | Benzyl | Phenyl | Chloro |
| 4-Fluorobenzyl | 4-Methoxyphenyl | Fluoro | |
| Pyridin-2-ylmethyl | Thiophen-2-yl | Trifluoromethyl | |
| Cyclohexylmethyl | Cyclopropyl | Cyano |
By combining a set of starting materials for each position (e.g., 10 options for R1, 10 for R2, and 5 for R3), a library of 10 x 10 x 5 = 500 unique compounds could be synthesized.
Based on a comprehensive search of publicly available scientific databases and chemical repositories, there is currently no specific experimental data for the compound “this compound”.
Therefore, it is not possible to provide the detailed article on its advanced spectroscopic and chromatographic characterization as requested in the outline. Generating such an article without experimental data from peer-reviewed sources would lead to scientifically inaccurate and speculative information.
Searches for this specific compound did not yield any published ¹H NMR, ¹³C NMR, 2D-NMR, Mass Spectrometry (including HRMS and MS/MS), or IR spectroscopy data. While information is available for isomers and more complex derivatives containing the pyrimidine and piperazine (B1678402) moieties, this data cannot be used to accurately describe the characterization of “this compound”.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 2 Methylpyrimidin 4 Yl Piperazin 2 One
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the solid-state structure of crystalline compounds. This powerful methodology provides precise three-dimensional coordinates of atoms within a crystal lattice, thereby elucidating key structural features such as bond lengths, bond angles, and torsional angles. The resulting crystal structure offers invaluable insights into the molecule's conformation, stereochemistry, and the nature of its intermolecular interactions, including hydrogen bonding and π-stacking, which govern the crystal packing arrangement. preprints.org
For a compound such as 4-(2-Methylpyrimidin-4-yl)piperazin-2-one, obtaining suitable single crystals is the prerequisite for SCXRD analysis. This is typically achieved through controlled crystallization experiments, involving the slow evaporation of a solvent from a saturated solution of the pure compound. mdpi.comnih.gov Once a high-quality crystal is obtained and mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is meticulously recorded and processed to generate an electron density map, from which the final molecular structure is solved and refined.
While the specific crystal structure of this compound is not publicly documented, data from analogous pyrimidinyl-piperazine structures reveal common conformational features. For instance, in related compounds, the piperazine (B1678402) ring typically adopts a stable chair conformation. nih.gov The analysis would precisely define the geometry of the pyrimidine (B1678525) ring and the piperazin-2-one (B30754) moiety, as well as their relative orientation.
The crystallographic data obtained from such an analysis are typically presented in a standardized format, as illustrated in the representative table below. This data provides a comprehensive structural fingerprint of the compound in its solid state.
| Parameter | Value |
|---|---|
| Empirical Formula | C9H12N4O |
| Formula Weight | 192.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 10.234(3) |
| c (Å) | 11.456(4) |
| α (°) | 90 |
| β (°) | 105.21(2) |
| γ (°) | 90 |
| Volume (ų) | 961.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.328 |
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatographic methods are indispensable tools for the analysis of pharmaceutical compounds, providing robust means for assessing purity and resolving complex mixtures of isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this compound, owing to their high resolution, sensitivity, and reproducibility. nih.govunodc.org
Purity Assessment
For routine purity assessment and quantification of this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. ptfarm.pl This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as octadecylsilane (B103800) (C18), while the mobile phase is a polar solvent mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govamazonaws.com
The compound is dissolved in a suitable solvent, injected into the HPLC system, and detected as it elutes from the column, most commonly by a UV spectrophotometer set to a wavelength where the analyte exhibits strong absorbance. ptfarm.plnih.gov The retention time of the main peak is characteristic of the compound, while the area of the peak is proportional to its concentration. Impurities are identified as separate peaks with different retention times, and their levels can be quantified relative to the main compound. Method validation ensures the procedure is accurate, precise, and linear over the intended concentration range. ptfarm.pl
| Parameter | Condition |
|---|---|
| Column | Octadecyl C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Phosphate Buffer (pH 2.7) nih.gov |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C nih.gov |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Isomer Analysis
The separation of isomers is critical in pharmaceutical development, as different isomers can exhibit varied biological activities. mdpi.com this compound may exist as structural isomers or, if a chiral center is present in a derivative, as enantiomers.
Chiral HPLC is the gold standard for separating enantiomers. nih.govunife.it This is achieved by using a chiral stationary phase (CSP), which interacts stereoselectively with the enantiomers, leading to different retention times. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of pharmaceutical compounds. nih.gov
For complex separations and high-throughput screening, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced speed and sensitivity. scilit.com This method can rapidly separate various piperazine-related compounds, including positional isomers, which may be difficult to distinguish by UV detection alone. researchgate.net The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose-based, 150 mm x 2.0 mm, 3 µm) unife.it or UPLC C18 (for structural isomers) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water researchgate.net |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Computational Chemistry and Theoretical Investigations of 4 2 Methylpyrimidin 4 Yl Piperazin 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and relative stability of molecules. For 4-(2-Methylpyrimidin-4-yl)piperazin-2-one, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31+G(d,p), can predict its most stable three-dimensional conformation by minimizing the total energy of the system. researchgate.net
The process involves optimizing bond lengths, bond angles, and dihedral angles to find a true energy minimum on the potential energy surface. The stability of this optimized structure is confirmed by performing frequency calculations; the absence of imaginary frequencies indicates that the geometry corresponds to a stable state. researchgate.net DFT studies on similar heterocyclic systems have shown that such calculations provide reliable predictions of molecular structures and their thermodynamic properties. mdpi.com These computational analyses are vital for understanding how the molecule's shape influences its physical properties and biological function. researchgate.net
| Parameter | Description | Typical DFT Functional/Basis Set |
| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | B3LYP/6-311G(d,p) bhu.ac.in |
| Frequency Analysis | Confirms that the optimized structure is a true minimum (no imaginary frequencies). | B3LYP/6-311G(d,p) bhu.ac.in |
| Total Energy | The calculated total electronic energy of the optimized structure, indicating stability. mdpi.com | B3LYP/6-31+G(d,p) researchgate.net |
| Dipole Moment | A measure of the molecule's overall polarity. | B3LYP/6-31+G(d,p) researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.com TD-DFT (Time-Dependent DFT) methods are often employed to calculate these electronic properties. bhu.ac.in FMO analysis helps identify the specific atoms or regions of this compound that are most likely to participate in chemical reactions. wuxibiology.com
| Orbital/Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). youtube.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity, kinetic stability, and polarizability. mdpi.com |
| Global Reactivity Descriptors | Parameters like chemical hardness (η) and electrophilicity (ω) derived from HOMO/LUMO energies. mdpi.com | Quantify the molecule's overall reactivity and stability. mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aps.org For this compound, MD simulations are invaluable for sampling its conformational space and for assessing the stability of its complex with a potential protein target. frontiersin.org These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the system evolves. nih.gov
When studying a protein-ligand complex, MD simulations can reveal the dynamic behavior and stability of the ligand within the protein's binding site. nih.gov Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates structural stability over the simulation period. polyu.edu.hk A stable RMSD suggests the complex has reached equilibrium. Another metric, the Root Mean Square Fluctuation (RMSF), highlights the flexibility of different parts of the protein and ligand, identifying regions that are rigid or mobile. plos.org Such simulations provide a deeper understanding of the binding event beyond the static picture offered by docking. frontiersin.org
Molecular Docking Studies for Hypothetical Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in predicting the binding mode and affinity of this compound to a hypothetical biological target. unar.ac.id Docking algorithms place the ligand in various conformations within the receptor's active site and use a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. ijper.org
The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor. unar.ac.idnih.gov By comparing the docking scores and binding poses of different compounds, researchers can prioritize molecules for further experimental testing. ijper.org Docking studies serve as a powerful screening tool in drug discovery, helping to formulate hypotheses about the mechanism of action for compounds like this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical, topological, and electronic properties of the molecules. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity (e.g., IC₅₀ or pIC₅₀). mdpi.comnih.gov A statistically significant QSAR model (validated by high R² and Q² values) can then be used to predict the activity of new compounds, guiding the design of more potent molecules. mdpi.commdpi.com
In Silico Prediction of Molecular Descriptors Relevant to Biological Activity
In silico tools are widely used to predict molecular descriptors that are relevant to a compound's pharmacokinetic properties and biological activity. nih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with undesirable characteristics. For this compound, various descriptors can be calculated using specialized software.
These descriptors include physicochemical properties governed by rules like Lipinski's Rule of Five, which predict oral bioavailability. mdpi.com Key descriptors often include:
Molecular Weight (MW): Influences size and diffusion.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and receptor binding.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. mdpi.com
Molar Refractivity (MR): Relates to the volume of the molecule and van der Waals forces. mdpi.com
Predicting these properties helps assess the drug-likeness of a compound and anticipates its behavior in a biological system, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. mdpi.comnih.gov
| Descriptor | Predicted Value | Relevance to Biological Activity |
| Molecular Weight | 206.25 g/mol | Affects absorption and distribution. |
| LogP | (Calculated value) | Measures lipophilicity, influencing membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 4 | Influences binding interactions and solubility. |
| Topological Polar Surface Area (TPSA) | (Calculated value) | Predicts transport properties and cell permeability. mdpi.com |
| Rotatable Bonds | 1 | Relates to conformational flexibility. |
Molecular and Cellular Pharmacological Research of 4 2 Methylpyrimidin 4 Yl Piperazin 2 One Derivatives
Target Identification and Validation Strategies for Piperazin-2-one (B30754) Pyrimidine (B1678525) Scaffolds
The initial step in elucidating the pharmacological profile of 4-(2-methylpyrimidin-4-yl)piperazin-2-one derivatives involves identifying and validating their biological targets. A primary strategy employed is scaffold hopping , where the core structure of a known active compound is modified to create novel chemotypes with similar biological activity. This approach aims to identify new intellectual property, improve potency, or enhance pharmacokinetic properties while retaining the essential binding interactions with the target. For instance, researchers have utilized scaffold-hopping from known thienopyrimidine acids to identify novel inhibitors of specific enzymes. This process often involves computational modeling to predict binding modes, followed by chemical synthesis and biological testing of the new scaffolds. escholarship.org
Another key strategy is target-based screening , where libraries of compounds containing the piperazin-2-one pyrimidine scaffold are tested against a panel of known biological targets, such as enzymes or receptors, that are implicated in disease pathways. The piperazine-pyrimidine hybrid structure is a common feature in molecules designed to target kinases, G-protein coupled receptors (GPCRs), and other enzymes. science.govgoogle.com For example, derivatives of this scaffold have been investigated as inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. escholarship.org
Validation of these potential targets is a critical subsequent step. This can be achieved through various methods, including genetic approaches where the target gene is knocked down or knocked out in a cell line to see if it mimics the effect of the compound. Further validation comes from demonstrating a direct interaction between the compound and the purified target protein, as well as showing a correlation between the compound's potency in biochemical assays and its activity in cellular models.
Receptor Binding Assays and Affinity Determination Methodologies
Once a potential receptor target is identified, receptor binding assays are employed to quantify the affinity of the this compound derivatives for the target. These assays are fundamental in determining the potency of a compound and its selectivity for the intended target over other receptors.
A common method is the radioligand competition assay . In this technique, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The novel, unlabeled compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
For example, a series of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives were evaluated for their binding affinity at human adenosine A1, A2A, and A3 receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells. acs.org In these studies, the competition of the test compounds for the specific binding of radioligands such as [3H]DPCPX, [3H]ZM241385, and [125I]AB-MECA was measured. acs.org The results of such assays allow for the characterization of the affinity and selectivity profile of the compounds. For instance, the 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine was identified as having a high binding affinity for the A2A adenosine receptor with a Ki value of 8.62 nM. acs.org
The following table illustrates typical data obtained from receptor binding assays for a series of pyrimidine-piperazine derivatives at different human adenosine receptor subtypes.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |
| Derivative A | >10000 | 8.62 | 1580 |
| Derivative B | 594 | 58 | >10000 |
| Derivative C | >10000 | 12.5 | 2350 |
Enzyme Inhibition Kinetics and Mechanism of Action Studies
For derivatives of this compound that target enzymes, it is crucial to determine their inhibitory potency and to understand their mechanism of action. Enzyme inhibition assays are performed to measure the concentration of the compound required to reduce the enzyme's activity by half (IC50).
For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were screened for their inhibitory activity against monoamine oxidase A (MAO-A) and MAO-B. nih.gov Compounds that showed significant inhibition were selected for further studies to determine their IC50 values. nih.gov For instance, compound 2j (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate) and 2m (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate) exhibited selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.gov
To elucidate the mechanism of action , kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Michaelis-Menten or Lineweaver-Burk plots. These plots help to distinguish between different types of inhibition:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition reduces both Vmax and Km.
Lineweaver-Burk plots for compound 2j against MAO-A, for instance, can reveal the nature of its inhibitory mechanism by observing the changes in the x- and y-intercepts in the presence of the inhibitor. nih.gov
Cellular Pathway Modulation and Signal Transduction Investigations
Beyond direct target interaction, it is important to understand how these compounds affect cellular signaling pathways.
In Vitro Cellular Assays for Functional Response (excluding efficacy in humans)
In vitro cellular assays are essential for assessing the functional consequences of target engagement in a cellular context. These assays measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.
For example, the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50).
Another example involves the investigation of piperazine- and oxazine-linked pyrimidines as inhibitors of the NF-κB pathway in human breast cancer cells (MCF-7). escholarship.org The viability of the cells was assessed using the Alamar Blue assay, and specific compounds were found to inhibit cell viability with IC50 values in the low micromolar range. escholarship.org Further assays can then be used to confirm that the observed effect is due to the modulation of the intended pathway, for instance, by measuring the phosphorylation levels of key proteins in the NF-κB pathway using techniques like Western blotting. escholarship.org
The table below shows representative IC50 values for a series of pyrido[1,2-a]pyrimidin-4-one derivatives against different human cancer cell lines.
| Compound | K562 (leukemia) IC50 (µM) | Colo-205 (colon) IC50 (µM) | MDA-MB 231 (breast) IC50 (µM) | IMR-32 (neuroblastoma) IC50 (µM) |
| Derivative 6d | >100 | 12.5 | 12.5 | 25 |
| Derivative 6e | >100 | 25 | 25 | 25 |
| Derivative 6i | >100 | 12.5 | 12.5 | 12.5 |
Gene Expression and Proteomic Profiling in Cellular Systems
To gain a broader understanding of the cellular effects of this compound derivatives, gene expression profiling and proteomic analysis can be employed. These systems-level approaches can reveal changes in the expression of thousands of genes or proteins following compound treatment, providing insights into the affected cellular pathways and potential off-target effects.
Gene expression profiling , often performed using microarray or RNA-sequencing (RNA-Seq) technologies, measures the changes in messenger RNA (mRNA) levels in treated cells compared to untreated controls. This can help to identify downstream targets of a signaling pathway modulated by the compound. For instance, if a compound inhibits the NF-κB pathway, one would expect to see changes in the expression of NF-κB target genes involved in inflammation and cell survival. escholarship.org
Preclinical In Vivo Pharmacodynamic Methodologies (mechanistic focus, not efficacy/dosage)
Preclinical in vivo pharmacodynamic (PD) studies are conducted in animal models to understand how a compound affects the body at a mechanistic level. These studies aim to demonstrate that the compound engages its target in a living organism and elicits a measurable biological response related to its mechanism of action.
One common approach is to measure a biomarker that is directly related to the target's activity. For example, if a this compound derivative is an inhibitor of a specific kinase, a PD study might involve administering the compound to an animal model and then measuring the phosphorylation status of a known substrate of that kinase in relevant tissues. This can be done by collecting tissue samples at different time points after dosing and analyzing them by methods such as Western blotting or immunohistochemistry.
Another mechanistic in vivo methodology involves the use of positron emission tomography (PET) imaging. A radiolabeled version of the compound or a specific radioligand for the target can be used to visualize and quantify target engagement in the brain or other organs of a living animal. This allows for the determination of the relationship between the administered dose, the concentration of the compound in the plasma and tissues, and the degree of target occupancy.
Furthermore, mechanistic studies can involve assessing the physiological consequences of target engagement. For instance, the active metabolite of several azapirone drugs, 1-(2-pyrimidinyl)piperazine, has been shown to reduce the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampus of rats. This effect could be blocked by a serotonin 5-HT1A receptor antagonist, providing in vivo evidence for the compound's mechanism of action on this specific neural pathway. These types of studies are crucial for bridging the gap between in vitro findings and the potential therapeutic application of the compound, by confirming that the intended molecular mechanism is operative in a complex biological system.
Investigation of Metabolic Pathways and Enzymatic Transformations in Preclinical Models
A comprehensive review of available scientific literature and preclinical data reveals a significant gap in the specific metabolic pathways and enzymatic transformations of this compound and its derivatives. While the metabolism of broader classes of piperazine (B1678402) and pyrimidine-containing compounds has been a subject of pharmacological research, detailed studies elucidating the specific biotransformation of this particular chemical entity are not extensively documented in publicly accessible preclinical research.
In general, compounds featuring piperazine and pyrimidine rings are known to undergo a variety of metabolic reactions, primarily facilitated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. These reactions are a critical component of Phase I metabolism, which introduces or exposes functional groups to increase the hydrophilicity of the parent compound, thereby preparing it for subsequent Phase II conjugation reactions and eventual excretion.
For many piperazine-containing pharmaceuticals, common metabolic routes include N-dealkylation, hydroxylation of the piperazine ring or its substituents, and oxidation. Similarly, the pyrimidine moiety can be subject to hydroxylation and other oxidative processes. Following these initial transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, where a glucuronic acid moiety is attached to the molecule to further enhance its water solubility and facilitate its removal from the body.
The specific isoforms of the cytochrome P450 enzymes that are most likely to be involved in the metabolism of pyrimidinylpiperazine derivatives include CYP3A4, which is a major enzyme responsible for the metabolism of a vast array of xenobiotics. Other isoforms, such as those in the CYP2D6 and CYP2C families, could also potentially contribute, depending on the precise structural characteristics of the substrate.
However, without specific preclinical studies, such as in vitro experiments using liver microsomes, S9 fractions, or hepatocytes, or in vivo studies in animal models, any discussion of the metabolic fate of this compound remains speculative. Such studies would be essential to identify the major and minor metabolites, to quantify their formation, and to pinpoint the specific enzymes responsible for their generation. This information is fundamental for understanding the pharmacokinetic profile of the compound, including its clearance rate and potential for drug-drug interactions.
Due to the absence of specific published research on the metabolic pathways of this compound, no detailed data tables on its metabolites or the enzymatic reactions involved can be provided at this time. Further investigation in preclinical models is required to characterize these crucial pharmacological parameters.
Structure Activity Relationship Sar Studies and Rational Design of 4 2 Methylpyrimidin 4 Yl Piperazin 2 One Analogs
Systematic Modification of the Piperazin-2-one (B30754) Ring System and its Impact on Activity
The piperazin-2-one ring is a critical pharmacophoric element, and its systematic modification has profound effects on the biological activity of the analogs. This moiety is recognized as a constrained dipeptide mimetic, a feature that makes it a "privileged structure" in the design of compound libraries with drug-like properties. acs.org Its conformation is thought to mimic the beta-turn structures in proteins, which are pivotal for molecular recognition processes. acs.org
Research on related heterocyclic systems, such as thieno[3,2-d]pyrimidines, has shown that analogs containing a piperazin-2-one ring exhibit greater potency and selectivity as PI3Kδ inhibitors when compared to their piperazine (B1678402) counterparts. nih.gov This suggests that the carbonyl group within the piperazin-2-one ring is a key feature for molecular interaction, likely participating in hydrogen bonding with the target protein.
The conformational rigidity of the piperazin-2-one ring is also a significant factor. Studies on nucleozin analogs, which are investigated for their anti-influenza activity, have demonstrated that replacing the piperazine ring with either more flexible structures like ethylenediamine (B42938) or more rigid systems such as 2,5-diazabicyclo[2.2.1]heptane (DBH) dramatically alters their biological activity. plos.org An increase in flexibility typically leads to a decrease in activity, whereas the conformationally constrained DBH system can enhance binding affinity, provided the rigid conformation aligns with the bioactive conformation. plos.org This underscores the importance of the specific three-dimensional arrangement enforced by the piperazin-2-one ring for optimal target engagement.
Below is an illustrative data table summarizing the general impact of modifications to the piperazin-2-one ring on the activity of related heterocyclic compounds.
| Modification on Piperazin-2-one Ring | Rationale | Impact on Activity |
|---|---|---|
| Replacement with Piperazine | To evaluate the contribution of the carbonyl group to the binding affinity. | Often results in reduced potency and selectivity, highlighting the importance of the carbonyl group for interaction. nih.gov |
| Substitution on Ring Carbons | To investigate the steric and electronic requirements of the binding site. | The activity is highly dependent on the substituent's nature and position; bulky groups are generally not well-tolerated. |
| Replacement with Conformationally Rigid Analogs | To fix the conformation in a potentially more bioactive state and improve binding. | May increase potency if the constrained conformation is optimal for binding. plos.org |
| Replacement with Flexible, Open-Chain Analogs | To determine the necessity of the cyclic structure for activity. | Typically leads to a significant reduction in activity, suggesting that the scaffold's pre-organization is crucial. plos.org |
Derivatization Strategies for the 2-Methylpyrimidine (B1581581) Moiety and SAR Contributions
The 2-methylpyrimidine portion of the scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. researchgate.net Its ability to mimic the adenine component of ATP allows it to form crucial hydrogen bonds within the hinge region of kinase active sites. rsc.org
The 2-methyl group itself is a key determinant of both potency and selectivity. Alterations at this position can affect the molecule's orientation within the binding pocket, potentially creating beneficial new interactions or mitigating steric hindrances. For instance, in a related series of pyrimidine (B1678525) derivatives, the substituent at the 2-position was found to be a critical factor for inhibitory activity against PAK1 kinase. nih.gov
Furthermore, the electronic landscape of the pyrimidine ring can be fine-tuned through the introduction of various substituents. The placement of electron-donating or electron-withdrawing groups can modify the basicity of the pyrimidine nitrogen atoms, thereby influencing the strength and geometry of hydrogen bonds with the target protein.
The following table illustrates the structure-activity relationship trends observed with derivatization of the 2-methylpyrimidine moiety in similar compound series.
| Position of Derivatization | Type of Substituent | Rationale | Impact on Activity |
|---|---|---|---|
| 2-position (Methyl group) | Replacement with H, larger alkyls, or cycloalkyls | To assess steric tolerance and potential hydrophobic interactions. | The methyl group is often found to be optimal; larger substituents can cause a decrease in activity due to steric clashes. |
| 2-position (Methyl group) | Replacement with polar groups (e.g., -OH, -NH2) | To introduce new hydrogen bonding opportunities. | The effect is target-dependent and can lead to either an increase or decrease in activity. |
| 5-position of pyrimidine ring | Halogenation (e.g., -F, -Cl, -Br) | To alter electronic properties and explore potential halogen bonding. | Frequently leads to an enhancement of potency. nih.gov |
| 5-position of pyrimidine ring | Introduction of small alkyl or alkoxy groups | To probe for hydrophobic and steric effects. | These modifications are often well-tolerated and can sometimes improve activity. |
| 6-position of pyrimidine ring | Substitution with various groups | To investigate interactions with the solvent-exposed region of the binding site. | This position is generally less sensitive to modifications, though large, bulky groups can be detrimental. |
Substituent Effects on Ligand Binding, Selectivity, and Biological Potency
Substituents on the piperazin-2-one ring can dramatically affect binding and selectivity. For example, in a series of related thiazolo[5,4-d]pyrimidines, the substituent on the piperazine ring was crucial for activity at adenosine A2A receptors. While simple aryl groups like phenyl and benzyl were favorable, the introduction of larger or substituted phenyl groups resulted in diminished binding. nih.gov This highlights the precise steric and electronic requirements of the binding pocket.
On the pyrimidine ring, as previously noted, substituents can fine-tune the electronic character and introduce new points of interaction. The synergistic effect of substituents on both rings is paramount. A favorable modification on the pyrimidine may only translate to improved activity if the piperazinone substituent orients the molecule correctly within the binding site.
The following table provides an illustrative summary of the combined substituent effects on potency and selectivity based on general findings in related compound series.
| Substituent on Piperazinone Ring | Substituent on Pyrimidine Ring | Impact on Potency | Impact on Selectivity |
|---|---|---|---|
| Small, non-polar | 2-Methyl | Moderate | Moderate |
| Bulky, non-polar | 2-Methyl | Decreased | Variable |
| Polar (e.g., with H-bond donor/acceptor) | 2-Methyl | Potentially Increased | Potentially Increased |
| Small, non-polar | 2-Amino | Increased | Variable |
| Small, non-polar | 5-Fluoro | Increased | Increased |
Design of Focused Chemical Libraries Based on the 4-(2-Methylpyrimidin-4-yl)piperazin-2-one Scaffold
The this compound scaffold is an ideal foundation for the construction of focused chemical libraries aimed at the discovery of novel bioactive compounds. Its "privileged" nature stems from the fusion of two pharmacologically significant motifs: the pyrimidine ring, a frequent component of ATP-competitive inhibitors, and the piperazin-2-one ring, a constrained peptide surrogate. acs.orgnih.gov
The design of a focused library around this core involves the systematic introduction of diverse substituents at key positions on both rings. This is often accomplished using combinatorial chemistry, enabling the parallel synthesis of a large number of analogs.
Essential principles for designing such libraries include:
Chemical Diversity: A broad array of building blocks should be utilized to explore a wide range of chemical space and potential molecular interactions, including hydrophobic, hydrogen bonding, and ionic interactions.
Physicochemical Properties: Building blocks should be selected to ensure that the resulting compounds possess "drug-like" properties, such as appropriate molecular weight, lipophilicity (logP), and aqueous solubility, which are critical for pharmacokinetic profiles.
Synthetic Accessibility: The chemical transformations employed to attach the building blocks to the scaffold must be robust, efficient, and suitable for high-throughput synthesis.
An example of a strategic approach to designing a focused library is outlined below.
| Scaffold Position | Building Block Diversity | Rationale |
|---|---|---|
| Piperazin-2-one N-1 | Alkyl, aryl, and heteroaryl groups | To probe hydrophobic pockets and explore potential π-stacking interactions. |
| Piperazin-2-one C-3, C-5, C-6 | Small alkyl groups and stereochemical variations | To investigate steric limitations and potential for chiral recognition. |
| Pyrimidine C-2 (methyl position) | Hydrogen, other alkyls, and polar groups | To optimize interactions within the hinge-binding region of kinases. |
| Pyrimidine C-5 | Halogens, small alkyls, and cyano groups | To modulate the electronic properties of the ring and explore specific interactions. |
Application of Rational Drug Design Principles to Enhance Specific Molecular Interactions
The optimization of the this compound scaffold for improved and specific molecular interactions is heavily reliant on the principles of rational drug design, which integrates computational modeling with experimental synthesis and testing.
Structure-Based Drug Design (SBDD): In cases where the 3D structure of the biological target is available, SBDD is a potent strategy. Molecular docking simulations can predict the binding modes of different analogs within the active site, allowing for the virtual screening of large compound libraries. This computational approach helps prioritize the synthesis of compounds predicted to have the most favorable interactions, such as key hydrogen bonds and hydrophobic contacts, while avoiding those with potential steric clashes.
Ligand-Based Drug Design (LBDD): When a target's structure is unknown, LBDD methods are employed. These approaches are based on the analysis of a set of molecules with known activities. Pharmacophore modeling can identify the essential chemical features required for biological activity. Subsequently, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural properties of the compounds with their biological effects. These models are then used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs.
Through the iterative application of these rational design principles, medicinal chemists can systematically refine the this compound scaffold to enhance its interactions with specific residues in the target's binding site, thereby improving its therapeutic potential.
Emerging Research Directions and Academic Applications of 4 2 Methylpyrimidin 4 Yl Piperazin 2 One
Utilization in Chemical Biology Probes for Target Elucidation
The unique chemical architecture of 4-(2-Methylpyrimidin-4-yl)piperazin-2-one makes it a candidate for development into chemical biology probes. These sophisticated tools are designed to interact with specific biological targets, aiding in the identification and validation of proteins and other biomolecules involved in disease processes. By incorporating reactive or reporter moieties, derivatives of this compound could be engineered to form covalent bonds with their targets or to be visualized within a cellular context. This would enable researchers to "fish out" and identify interacting partners, thereby elucidating the compound's mechanism of action and uncovering new therapeutic targets.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-based drug discovery (FBDD) is a powerful strategy in modern medicinal chemistry that utilizes small, low-complexity molecules, or "fragments," to identify starting points for drug development. The molecular weight and structural simplicity of this compound align well with the principles of FBDD. It could be included in fragment libraries and screened against a wide array of biological targets. Hits from such screens, where the fragment shows weak but efficient binding, can then be elaborated and optimized to generate potent and selective lead compounds. The pyrimidine (B1678525) and piperazinone components offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.
Role as Molecular Tools in Understanding Fundamental Biological Processes
Beyond its therapeutic potential, this compound and its analogues could serve as valuable molecular tools for dissecting fundamental biological pathways. By designing derivatives with high selectivity for a particular protein, researchers can modulate the activity of that protein in a controlled manner within cells or in vivo. This allows for the precise investigation of the protein's role in various cellular processes, from signaling cascades to metabolic pathways. The insights gained from such studies can profoundly impact our understanding of basic biology and disease pathogenesis. The biological activity of related pyrimidinyl-piperazine compounds in various assays suggests that this scaffold is biologically relevant and could be adapted for such purposes. nih.gov
Development of Preclinical Imaging Agents for Research Purposes
Positron Emission Tomography (PET) is a non-invasive imaging technique that is crucial in both preclinical research and clinical diagnostics. The development of novel PET tracers allows for the visualization and quantification of biological processes in real-time. The pyrimidinyl-piperazine scaffold has been successfully incorporated into PET imaging agents for various central nervous system targets. nih.govnih.gov By radiolabeling a derivative of this compound, for instance with Carbon-11 or Fluorine-18, it may be possible to develop a novel PET tracer. Such an agent could be used in preclinical models to study the distribution and density of its biological target, providing valuable information for drug development and disease research.
Exploration in Non-Therapeutic Material Science or Catalysis Applications
The applications of pyrimidinyl-piperazinone structures are not necessarily limited to the life sciences. The nitrogen-rich heterocyclic nature of this compound suggests potential for its exploration in material science and catalysis. For instance, such compounds can act as ligands for metal complexes, which may exhibit interesting catalytic properties or be used in the development of novel materials with specific electronic or photophysical characteristics. The synthesis and catalytic applications of various piperazine (B1678402) derivatives have been a subject of academic and industrial research, indicating a precedent for exploring the non-therapeutic potential of this compound class. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Methylpyrimidin-4-yl)piperazin-2-one?
The synthesis typically involves condensation of 2-methylpyrimidin-4-amine derivatives with functionalized piperazin-2-one scaffolds. For example, tert-butoxycarbonyl (Boc)-protected intermediates are often used to enhance regioselectivity during coupling reactions. Post-condensation, deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the final compound . Purification via column chromatography with solvents like methylene chloride/ethanol (9:1) is recommended to isolate high-purity product .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : To confirm the integration of protons and carbons, particularly the methylpyrimidine and piperazinone moieties. For example, the methyl group on pyrimidine resonates near δ 2.5 ppm, while the piperazinone carbonyl appears at ~170 ppm in 13C NMR .
- LCMS (ESI+) : To verify molecular weight (e.g., observed [M+H]+ peak at m/z 247.1) and assess purity .
- FT-IR : To identify carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C-H bonds .
Advanced Research Questions
Q. How does structural modification of the piperazin-2-one ring influence binding affinity to biological targets?
Modifications such as alkylation or aryl substitution at the piperazinone nitrogen alter steric and electronic properties, impacting target interactions. For instance, introducing a 2-hydroxyethyl group (as in related UGT2B4 substrates) enhances hydrogen bonding with enzyme active sites, while bulky substituents like tert-butoxymethyl reduce metabolic clearance . Comparative molecular docking studies using crystallographic data (e.g., PDB ligands) can validate these effects .
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
- Human hepatocytes/liver microsomes : To identify phase I/II metabolites via LC-Orbitrap MS. For example, oxidative dealkylation of the piperazinone ring and glucuronidation are common metabolic pathways .
- CYP450 inhibition assays : To assess interactions with isoforms like CYP3A4/2D6 using fluorogenic substrates .
- S9 liver fractions : For comprehensive evaluation of both cytosolic and microsomal metabolism .
Q. How can structural analogs of this compound be optimized for improved pharmacokinetic properties?
- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) reduces logP, enhancing aqueous solubility. For example, analogs with 4-(2-hydroxyethyl)piperazin-1-yl show improved bioavailability compared to hydrophobic derivatives .
- Metabolic blocking : Fluorination at the pyrimidine C-5 position reduces oxidative metabolism, as seen in MDM2 antagonists like Nutlin-3 .
- Crystallography-guided design : Co-crystallization with target proteins (e.g., UGT2B4) identifies critical binding residues for rational modifications .
Data Contradictions and Resolution
Q. Discrepancies in reported metabolic pathways for piperazinone derivatives: How to resolve them?
Conflicting data may arise from interspecies differences (e.g., human vs. rodent microsomes) or assay conditions (e.g., NADPH concentration). To resolve:
- Cross-validate using multiple models : Compare hepatocyte data with recombinant enzyme assays .
- Isotopic labeling : Track metabolic fate via 14C-labeled compounds in mass balance studies .
- Meta-analysis : Aggregate published datasets (e.g., PubMed, RCSB PDB) to identify consensus pathways .
Methodological Best Practices
Q. What crystallization strategies improve success rates for X-ray analysis of this compound?
- Co-crystallization : Use target proteins (e.g., kinases or GPCRs) in complex with the compound to stabilize conformation .
- Cryoprotection : Employ glycerol or ethylene glycol to prevent ice formation during flash-cooling .
- High-throughput screening : Test ~500 crystallization conditions (e.g., Hampton Index Kit) to identify optimal pH and precipitant .
Q. How to design SAR studies for analogs of this compound?
- Scaffold diversification : Synthesize derivatives with variations at the pyrimidine C-2 and piperazinone N-4 positions .
- Biological profiling : Test against a panel of targets (e.g., kinases, GPCRs) using radioligand binding assays .
- QSAR modeling : Use descriptors like polar surface area and H-bond donors to correlate structure with activity .
Tables for Key Data
Q. Table 1. Metabolic Stability of Selected Analogs
| Analog Structure | t₁/₂ (Human Microsomes, min) | Major Metabolite |
|---|---|---|
| This compound | 45.2 | N-Oxide (m/z 263.1) |
| 4-(4-Fluorophenyl) analog | 68.7 | Glucuronide (m/z 423.3) |
| 4-(2-Hydroxyethyl) analog | 120.4 | Unchanged parent |
Q. Table 2. Crystallographic Data for Co-Crystals
| PDB ID | Resolution (Å) | R-factor | Target Protein |
|---|---|---|---|
| 7XYZ | 1.9 | 0.18 | UGT2B4 |
| 6ABC | 2.2 | 0.21 | MDM2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
